molecular formula C9H15NO B184119 Hexahydro-1H-quinolizin-2(6H)-one CAS No. 13748-03-3

Hexahydro-1H-quinolizin-2(6H)-one

Cat. No. B184119
CAS RN: 13748-03-3
M. Wt: 153.22 g/mol
InChI Key: RRPGLCASKVWATQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-quinolizin-2(6H)-one, also known as tetrahydroisoquinoline, is a heterocyclic organic compound with a six-membered ring containing nitrogen. It is commonly found in natural products, such as alkaloids, and has been synthesized through various methods. The compound has been the subject of scientific research due to its potential applications in the field of medicine, including its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Scientific Research Applications

Synthesis of Amido and Phenyl Derivatives

  • A study described a simple protocol for synthesizing amido and phenyl hexahydroindolizin-3(2H)-one and hexahydro-1H-quinolizin-4(6H)-one derivatives. This process involves a tandem aza Prins-Ritter/Friedel-Crafts type reaction of endocyclic N-acyliminium ions and is characterized by high diastereoselectivity and excellent yields (Indukuri et al., 2013).

Microwave-Assisted Synthesis of Derivatives

  • A series of compounds containing the 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione scaffold were synthesized using a microwave-assisted one-pot procedure. This method facilitated the synthesis of target compounds in good yields and is applicable for constructing diverse compound libraries in medicinal chemistry (Zhang et al., 2015).

Concise Synthesis of Quinolizin-4-ones

  • The 4H-quinolizin-4-one scaffold, significant in pharmaceutical research, was synthesized using a new strategy. This approach involved regioselective N-alkylation, Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation, providing access to unusual substitution patterns (Alanine et al., 2014).

Chemo- and Regioselective Multicomponent Condensations

  • A study detailed regio- and chemoselective multicomponent protocols for synthesizing various hexahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-ones. The condensation conditions, including temperature and base selection, influenced the formation of distinct tricyclic condensation products (Chebanov et al., 2008).

Application in Anti-Inflammatory Properties

  • The compound 3-(Hydroxymethyl)-6,7-dihydroindolo[2,3-a]quinolizin-(12H)-one, derived from Nauclea officinalis, showed notable anti-inflammatory properties in murine macrophages. It inhibited NO overproduction and TNF-α release, along with suppressing the activation of NF-κB (Zhao et al., 2013).

Synthesis of Amino Acid-Based Enantiomerically Pure Derivatives

  • A new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized for the first time from 1-fluoro-2-nitrobenzene and S-amino acids. This process involved intramolecular Mitsunobu cyclization and 6-exo-tet cyclization (Samanta & Panda, 2010).

Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation

  • A method for synthesizing substituted 4H-quinolizin-4-ones was developed using tandem Horner-Wadsworth-Emmons olefination/cyclisation. This approach allowed for the facile creation of these heterocycles encoded with various functional groups (Muir et al., 2013).

properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPGLCASKVWATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372876
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-quinolizin-2(6H)-one

CAS RN

23581-42-2
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compounds of Formula (A) are prepared by acid treatment of the addition product of methyl vinyl ketone and an aminobutanal, pentanal, or hexanal dialkylacetal, such as diethyl acetal. The reaction is performed by first dissolving the appropriate aminoacetal in an appropriate solvent, typically diethyl ether at 0° C., and then adding approximately 1.7 equivalents of methyl vinyl ketone. Typically the reaction is allowed to stir at 0° C. for approximately 2 hours before acidification by addition of, or extraction with, aqueous hydrochloric acid. Typically, the organic layer is removed before heating the aqueous layer to approximately 100° C. for 1 hour. The resulting 7-octahydroindolizinone, 2-octahydro-2H-quinolizinone, or 4-(1-azabicyclo[5.4.0]undecan)ones (A) may be isolated from the reaction mixture by adjusting the pH of the solution to alkaline and extracting with a water immiscible solvent such as ethyl acetate or dichloromethane. The compounds recovered may be used directly in subsequent steps or first purified by silica gel chromatography or vacuum distillation.
Name
methyl vinyl ketone
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hexanal dialkylacetal
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diethyl acetal
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aminoacetal
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methyl vinyl ketone
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Synthesis routes and methods II

Procedure details

m-CPBA (600 mg, 3.65 mmol) was added into a solution of 1-(but-3-ynyl)piperidine (500 mg, 3.65 mmol and 4 Å MS (5× weight of m-CPBA) in DCM under N2 at 0° C. The N-oxide formation was monitored by TLC. After completion, Ph3PAuNTf2 (134 mg, 0.18 mmol) was added to the reaction at 0° C. Upon completion, the mixture was diluted with DCM and the molecular sieves were filtered off. The filtrate was washed with 5% aqueous Na2CO3, dried over Na2SO4 and concentrated under vacuum. The residue was used for the next reaction without further purification. MS (ESI): 154 (MH+).
Quantity
600 mg
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N-oxide
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Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-pyridylacetate (9.2 mL, 60.5 mmol) in EtOH (100 mL) were added 6 N HCl (16 mL) and PtO2 (1 g). The reaction was stirred at room temperature under H2 until complete. The solvent was removed under reduced pressure, and the residue was diluted with 2 M NH4OH solution until slightly basic. The mixture was extracted with ether (3×50 mL). The combined organics were dried over Na2SO4, filtered and concentrated. The resulting yellow oil was diluted with EtOH (100 mL), and ethyl acrylate (14.5 mL, 133 mmol) and TEA (36 mL, 256 mmol) were added. The mixture was stirred at room temperature under argon for three days. The mixture was concentrated, and the resulting colorless oil was dried under vacuum. The oil was dissolved in THF (25 mL) and cooled to −78° C. LiHMDS (84 mL, 84 mmol) was added dropwise, and the mixture was stirred at −78° C. for 2 h. The reaction was quenched with H2O, diluted with ether, washed with sat. NaHCO3 solution and dried over Na2SO4. The organic solution was filtered and concentrated. The resulting oil was diluted with 6 M HCl (70 mL) and heated to reflux overnight. The mixture was cooled, neutralized with solid KHCO3 and extracted with ether. The combined organics were dried over Na2SO4. filtered and concentrated to give hexahydro-1H-quinolizin-2(6H)-one, which was carried forward without purification. The crude oil was dissolved in EtOH (15 mL), and 1-(3-bromophenyl)-1-methylhydrazine hydrochloride (2.1 g, 8.81 mmol) was added followed by concentrated HCl (15 mL). The reaction mixture was heated to reflux overnight. The mixture was concentrated, and the residue was purified by flash column chromatography (silica gel, 10% CH3OH in CH2Cl2) to give the title compound (1.02 g, 36%) as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 7.49 (d, J=2.0 Hz, 1H), 7.27 (d, J=8.5 Hz, 1H), 7.10 (dd, J=8.5, 1.5 Hz, 1H), 4.56 (s, 2H), 4.03 (d, J=14.0 Hz, 1H), 3.62 (s, 3H), 3.41-3.35 (m, 1H), 3.20-3.16 (m, 1H), 2.92 (dd, J=16.0, 2.5 Hz, 1H), 2.64-2.53 (m, 2H), 2.40-2.37 (m, 1H), 2.03-2.00 (m, 1H), 1.85-1.67 (m, 2H), 1.52-1.45 (m, 1H); ESI MS m/z 319 [M+H]+.
Quantity
9.2 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
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reactant
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Name
Quantity
100 mL
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solvent
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Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
84 mL
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reactant
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14.5 mL
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reactant
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[Compound]
Name
TEA
Quantity
36 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexahydro-1H-quinolizin-2(6H)-one
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Hexahydro-1H-quinolizin-2(6H)-one
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Reactant of Route 6
Hexahydro-1H-quinolizin-2(6H)-one

Citations

For This Compound
5
Citations
S Virk - 2021 - research.library.mun.ca
Quinolizidines, indolizidines and substituted piperidines are ubiquitous structural motifs present in several naturally occurring alkaloids, pharmaceuticals and other compounds which …
Number of citations: 4 research.library.mun.ca
P Szczesniak, S Stecko, E Maziarz… - The Journal of …, 2014 - ACS Publications
A direct approach to the synthesis of indolizidine and quinolizidine scaffolds of iminosugars is described. The presented strategy is based on a one-pot sugar lactam reduction with …
Number of citations: 33 pubs.acs.org
MFE Gomez - 2013 - search.proquest.com
The Comins research group has dedicated its efforts to the development of methodologies in order to synthesize a large number of alkaloids with a wide array of biological activities. …
Number of citations: 0 search.proquest.com
MF Enamorado Gomez - 2013 - repository.lib.ncsu.edu
ENAMORADO GOMEZ, MONICA FELISA. Concise Total Syntheses of (S)-Macrostomine and Cermizine D. (Under the direction of Dr Page 1 ABSTRACT ENAMORADO GOMEZ, …
Number of citations: 0 repository.lib.ncsu.edu
SSP Chou, YC Chung, PA Chen… - The Journal of Organic …, 2011 - ACS Publications
Starting from the sulfur-substituted indolizidines and quinolizidines, a few useful synthetic transformations have been developed and the synthesis of some natural products including …
Number of citations: 44 pubs.acs.org

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